molecular formula C11H12N2O2 B12124197 Ethyl 4-(cyanomethylamino)benzoate CAS No. 22433-08-5

Ethyl 4-(cyanomethylamino)benzoate

Katalognummer: B12124197
CAS-Nummer: 22433-08-5
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: MZLDXEMKLYQPIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(cyanomethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl ester and a cyanomethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyanomethylamino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with cyanomethylating agents. One common method is the reaction of ethyl 4-aminobenzoate with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine group on the cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free methods and high-temperature conditions are often employed to enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(cyanomethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of ethyl 4-(cyanomethylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, blocking the influx of sodium ions and thereby inhibiting nerve impulse conduction. This results in a loss of sensation in the targeted area .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(cyanomethylamino)benzoate can be compared with other similar compounds such as benzocaine, procaine, and tetracaine. These compounds share a similar benzoate structure but differ in their substituents and specific applications:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo diverse chemical reactions, making it a valuable precursor in organic synthesis. Additionally, its potential biological activities and applications in medicine further highlight its importance in research and development.

Eigenschaften

CAS-Nummer

22433-08-5

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

ethyl 4-(cyanomethylamino)benzoate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-3-5-10(6-4-9)13-8-7-12/h3-6,13H,2,8H2,1H3

InChI-Schlüssel

MZLDXEMKLYQPIJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.